molecular formula C10H14F3N5O3S2 B1431910 2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate CAS No. 1351661-60-3

2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

Cat. No. B1431910
M. Wt: 373.4 g/mol
InChI Key: CIYJCAKPIYMMIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C10H14F3N5O3S2 . The compound has a molecular weight of 373.38 . More detailed structural analysis like NMR, HPLC, LC-MS, UPLC can be found in the documentation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 373.38 . More detailed physical and chemical properties like boiling point, melting point, density can be found in the documentation .

Scientific Research Applications

  • Antimicrobial Activity

    • Field: Microbiology
    • Application: A compound similar to the one you mentioned, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits antimicrobial activity .
    • Method: Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), and a DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
    • Results: PNT was taken up by more than 50% of microbial cells within 30 min. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased .
  • Inhibition of ADAMTS

    • Field: Biochemistry
    • Application: Compounds similar to the one you mentioned have been found to inhibit ADAMTS, a group of enzymes that play a role in tissue degradation .
    • Method: Not specified .
    • Results: These compounds have been suggested for the prophylaxis and/or treatment of inflammatory conditions and/or diseases involving degradation of cartilage and/or disruption of cartilage homeostasis .
  • Derivatization Reagent for Carboxyl Groups on Peptides

    • Field: Analytical Chemistry
    • Application: A compound similar to the one you mentioned, 1-(2-Pyrimidyl)piperazine, is used as a derivatization reagent for the carboxyl groups on peptides .
    • Method: Not specified .
    • Results: This method is used during the spectrophotometric analysis of phosphopeptides .
  • Inhibition of DNA Gyrase

    • Field: Microbiology
    • Application: A compound similar to the one you mentioned, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits antimicrobial activity by inhibiting DNA gyrase .
    • Method: A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
    • Results: In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased .
  • Antibacterial Agent
    • Field: Microbiology
    • Application: A compound similar to the one you mentioned, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits antimicrobial activity . The aim of this study was to characterise PNT as an effective antimicrobial agent .
    • Method: Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells .
    • Results: PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety and handling information .

properties

IUPAC Name

2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5OS2.C2HF3O2/c9-6(14)5-15-8-12-11-7(16-8)13-3-1-10-2-4-13;3-2(4,5)1(6)7/h10H,1-5H2,(H2,9,14);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYJCAKPIYMMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(S2)SCC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 2
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 3
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 4
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 5
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 6
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

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